

# Physicochemical properties of N-Succinimidyl myristate

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## Compound of Interest

Compound Name: *N-Succinimidyl myristate*

Cat. No.: *B013891*

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## An In-depth Technical Guide to N-Succinimidyl Myristate

This guide provides a comprehensive overview of the physicochemical properties, experimental applications, and biological relevance of **N-Succinimidyl myristate**. Tailored for researchers, scientists, and professionals in drug development, this document details the core characteristics of this reagent, protocols for its use, and its role in cellular signaling.

## Introduction

**N-Succinimidyl myristate**, also known as Myristic acid N-hydroxysuccinimide ester, is a chemical reagent primarily utilized for the covalent attachment of a myristoyl group to proteins and other molecules.<sup>[1][2]</sup> The myristoyl group is a saturated 14-carbon fatty acid (tetradecanoic acid) that, once attached to a protein, can facilitate membrane association and protein-protein interactions.<sup>[3][4]</sup> This process, known as N-myristoylation, is a critical lipid modification that governs the subcellular localization and function of numerous proteins involved in vital signal transduction pathways.<sup>[3][4][5]</sup>

The reagent consists of myristic acid activated with an N-hydroxysuccinimide (NHS) ester. This NHS ester is highly reactive toward primary amino groups, such as the N-terminal glycine of a target protein or the epsilon-amino group of lysine residues, forming a stable amide bond.<sup>[6][7]</sup> This specificity makes **N-Succinimidyl myristate** a valuable tool for studying the effects of myristoylation and for developing novel therapeutic agents.

## Physicochemical Properties

The fundamental properties of **N-Succinimidyl myristate** are summarized below, providing essential data for its handling, storage, and application in experimental settings.

### Table 1: General and Chemical Properties

Property	Value	References
CAS Number	69888-86-4	[1][2][8]
Molecular Formula	C <sub>18</sub> H <sub>31</sub> NO <sub>4</sub>	[1][2][8]
Molecular Weight	325.44 g/mol	[1][8]
Synonyms	(2,5-dioxopyrrolidin-1-yl) tetradecanoate, Myristic acid N-hydroxysuccinimide ester, N- Hydroxysuccinimide myristate, NHS-Myristate	[1][8][9]
Appearance	White to Off-White Solid, Colourless Leaflets	[9][10]

### Table 2: Physical and Handling Properties

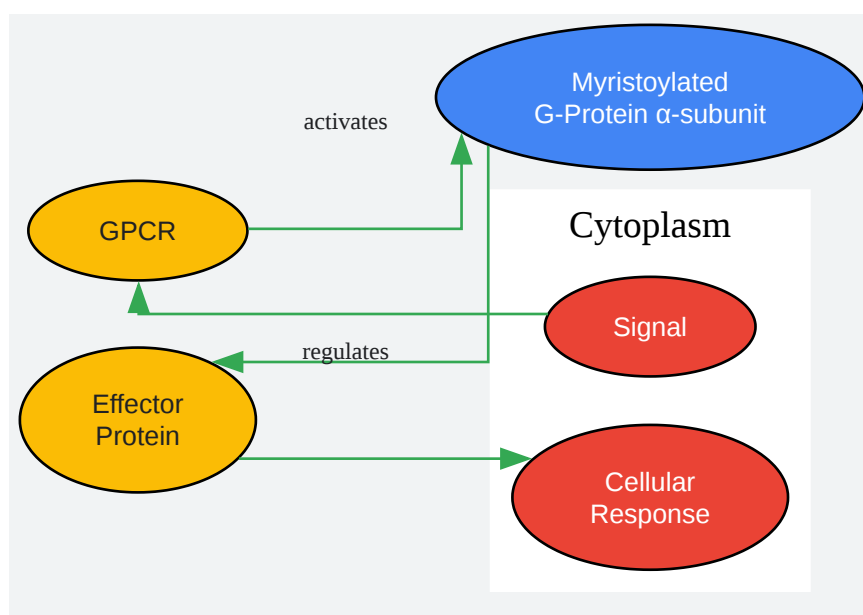
Property	Value	References
Melting Point	80-81°C	[1][9]
Boiling Point	420.2°C at 760 mmHg	[1]
Density	1.05 g/cm <sup>3</sup>	[1]
Solubility	Slightly soluble in Chloroform and Methanol	[1][9]
Stability	Moisture Sensitive	[1][8][10]
Storage	Hygroscopic, store at -20°C under an inert atmosphere	[1][9][10]

## Role in Cellular Signaling and Biological Processes

N-myristoylation, the modification enabled by **N-Succinimidyl myristate**, is a key regulator of cellular signaling.[5][11] Many proteins involved in signal transduction, including G-proteins and protein kinases, require this lipid anchor to localize to the plasma membrane where they can interact with receptors and downstream effectors.[3][4]

This modification is crucial for a variety of biological processes:

- **Signal Transduction:** Myristoylation is essential for the function of signal transduction proteins like the catalytic subunit of cAMP-dependent protein kinase and members of the G-protein family.[3][4] It tethers these proteins to the inner surface of the plasma membrane, facilitating their role in signaling cascades.[3]
- **Protein-Protein Interactions:** The myristoyl group can act as a hydrophobic anchor, mediating interactions with other proteins or lipid bilayers.[4]
- **Viral Infectivity:** The function of certain viral proteins, such as HIV Nef, is dependent on myristoylation, making it a potential target for antiviral therapies.[5]
- **Apoptosis:** Myristoylation plays a role in the regulation of apoptosis, or programmed cell death.[3]



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Myristoylation-dependent membrane anchoring in G-protein signaling.

## Experimental Protocols

**N-Succinimidyl myristate** is a versatile tool in the lab. The following protocols provide detailed methodologies for its synthesis and its primary application in protein labeling.

### Synthesis of N-Succinimidyl Myristate

This protocol describes a common method for synthesizing the reagent from myristic acid and N-hydroxysuccinimide.<sup>[9]</sup>

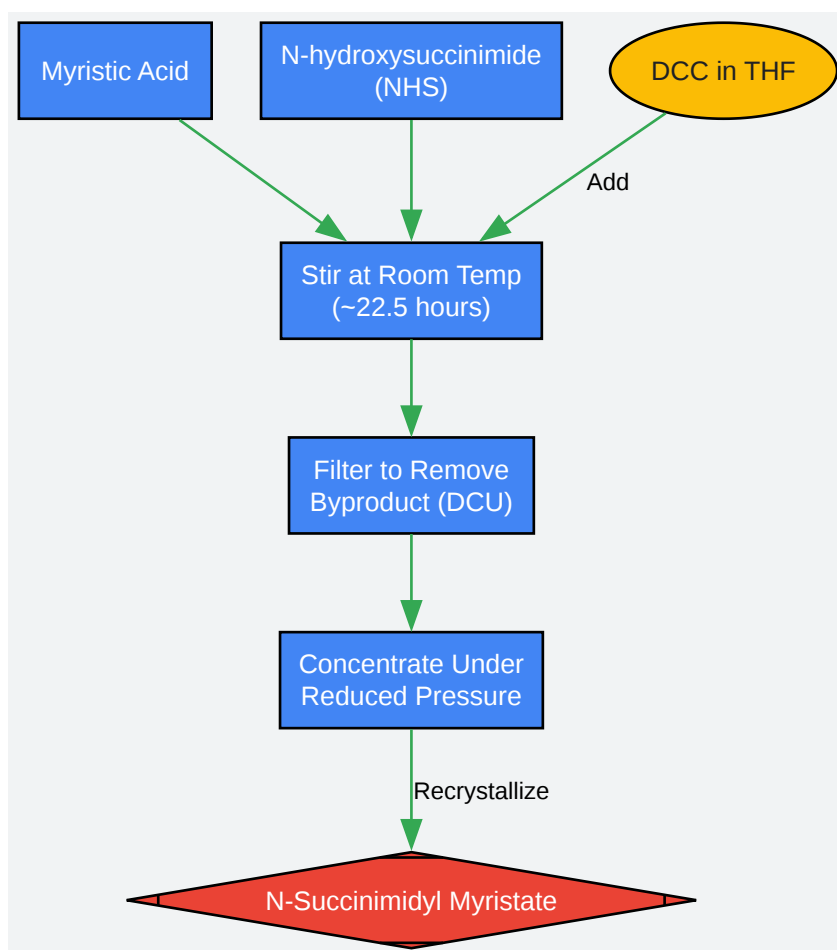
Materials:

- Myristic acid
- N,N'-Dicyclohexylcarbodiimide (DCC)
- N-hydroxysuccinimide (NHS)
- Anhydrous tetrahydrofuran (THF)
- Ethanol

Procedure:

- Dissolve myristic acid (1.0 eq) and DCC (1.2 eq) in anhydrous THF.
- Stir the mixture at room temperature for 10 minutes.
- Add a solution of N-hydroxysuccinimide (1.2 eq) dissolved in anhydrous THF.
- Continue stirring the reaction mixture for approximately 22-24 hours at room temperature.
- Monitor the reaction for completion using thin-layer chromatography.
- Once complete, remove the insoluble dicyclohexylurea byproduct by filtration.
- Remove the THF solvent under reduced pressure.

- Recrystallize the resulting residue from ethanol to yield **N-Succinimidyl myristate** as a colorless solid.[9]



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Logical workflow for the synthesis of **N-Succinimidyl Myristate**.

## Protocol for Protein Labeling

This protocol provides a general procedure for labeling proteins with **N-Succinimidyl myristate**. The reaction targets primary amines on the protein surface.[6][12]

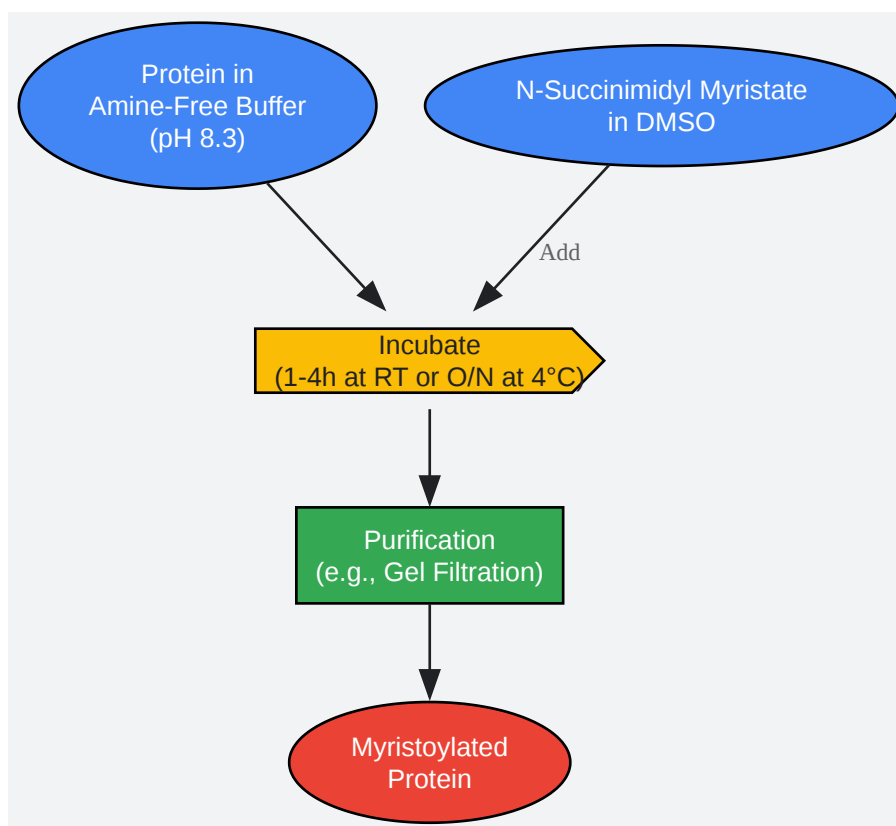
Materials:

- Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
- N-Succinimidyl myristate**

- Anhydrous dimethyl sulfoxide (DMSO)
- Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
- Purification column (e.g., gel filtration)

Procedure:

- Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.<sup>[6]</sup> Ensure the buffer is free of amine-containing substances like Tris or glycine.
- Reagent Preparation: Immediately before use, prepare a stock solution of **N-Succinimidyl myristate** in anhydrous DMSO.<sup>[6]</sup> The concentration will depend on the desired molar excess for the reaction.
- Labeling Reaction:
  - Add the desired molar excess of the **N-Succinimidyl myristate** stock solution to the protein solution. The final DMSO concentration should not exceed 10%.<sup>[6]</sup>
  - Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.<sup>[6]</sup> Protect from light if using a fluorescently-tagged myristate analog.
- Quenching (Optional): The reaction can be stopped by adding a quenching solution like 1 M Tris-HCl, pH 8.0, to consume any unreacted NHS ester.
- Purification: Remove excess, unreacted **N-Succinimidyl myristate** and byproducts from the labeled protein using a suitable method like gel filtration or dialysis.<sup>[6]</sup>



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Experimental workflow for protein myristoylation using an NHS ester.

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